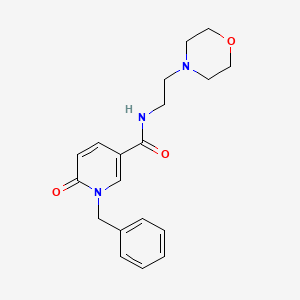
1-benzyl-N-(2-morpholin-4-ylethyl)-6-oxopyridine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Compounds containing morpholine and pyridine rings, such as "1-benzyl-N-(2-morpholin-4-ylethyl)-6-oxopyridine-3-carboxamide," are of significant interest in medicinal chemistry due to their diverse biological activities. These compounds often serve as key intermediates or final products in the synthesis of pharmaceuticals and biologically active molecules.
Synthesis Analysis
The synthesis of similar compounds typically involves multi-step organic reactions, starting with the construction of the pyridine core, followed by the introduction of the morpholine ring and subsequent modifications to incorporate the benzyl group and other functional groups. For instance, synthesis routes might include condensation reactions, amination, and cyclization steps to form the desired compound (Kuznetsov, Nam, & Chapyshev, 2007).
Molecular Structure Analysis
Molecular structure analysis of such compounds often involves X-ray crystallography, which can reveal the precise arrangement of atoms within the molecule. This information is crucial for understanding the compound's chemical behavior and interaction with biological targets. For example, studies on similar structures have detailed their crystal packing and hydrogen bonding patterns, contributing to the understanding of their stability and reactivity (Jiu-Fu Lu et al., 2017).
Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity
- Benzylamide derivatives, including morpholine substituted compounds, have shown promising antimicrobial activity against a range of bacteria and fungi. Specifically, certain compounds demonstrated good to excellent activity compared to standard drugs like ciproflaxin and hymexazole (Devarasetty et al., 2019).
Biological Activity in Cancer Research
- Morpholine derivatives, similar to 1-Benzyl-N-(2-Morpholin-4-ylethyl)-6-Oxopyridine-3-Carboxamide, have been synthesized and analyzed for their inhibitory effects on cancer cell proliferation. Some compounds were found to have distinct effectiveness against certain cancer cell lines (Lu et al., 2017).
Synthesis and Screening of Novel Compounds
- The synthesis of various heterocyclic compounds, including morpholine derivatives, has been explored. These synthesized compounds are then screened for their antimicrobial activities, highlighting the diverse potential applications of such compounds (Shah et al., 2019).
Antitumor Activity
- Several studies have focused on the synthesis of morpholine-containing compounds and their subsequent screening for antitumor properties. This research indicates the potential of such compounds in the development of novel anticancer agents (Ji et al., 2018).
Antimicrobial Agents
- Morpholine derivatives have been synthesized and evaluated as potential antimicrobial agents. Some of these compounds have shown good or moderate antimicrobial activity, indicating their potential in this field (Sahin et al., 2012).
Eigenschaften
IUPAC Name |
1-benzyl-N-(2-morpholin-4-ylethyl)-6-oxopyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O3/c23-18-7-6-17(15-22(18)14-16-4-2-1-3-5-16)19(24)20-8-9-21-10-12-25-13-11-21/h1-7,15H,8-14H2,(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPUSCCRLAWZROK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCNC(=O)C2=CN(C(=O)C=C2)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-((2-Isobutyl-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)propanoic acid](/img/structure/B2486391.png)
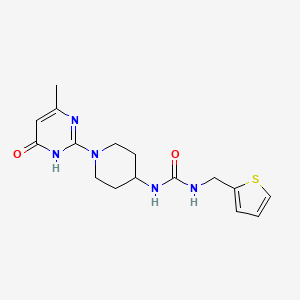
![7-(4-(benzyloxy)-3-ethoxyphenyl)-5-methyl-N-(pyridin-3-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2486396.png)
![8-(Phenethylsulfonyl)-1-oxa-4-thia-8-azaspiro[4.5]decane](/img/structure/B2486397.png)
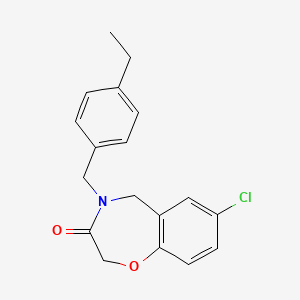
![N-(5-chloro-2-methylphenyl)-2-[1-(4-fluorobenzyl)-1H-pyrrol-2-yl]-2-oxoacetamide](/img/structure/B2486401.png)
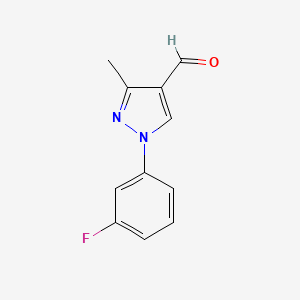
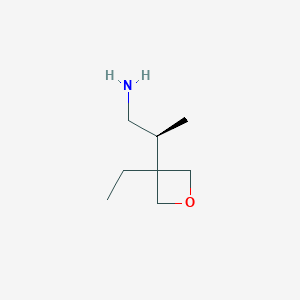
![2-(2,4'-dioxo-3'-phenylspiro[indole-3,2'-[1,3]thiazolidin]-1(2H)-yl)-N-(2-furylmethyl)acetamide](/img/structure/B2486406.png)

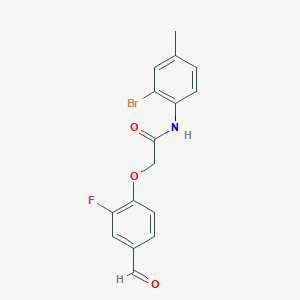

![1-[4-(benzyloxy)phenyl]-4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-1H-1,2,3-triazol-5-amine](/img/structure/B2486412.png)
![N-(2-chloro-5-(trifluoromethyl)phenyl)-2-((1-(3-(dimethylamino)propyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2486413.png)